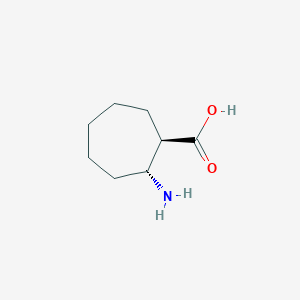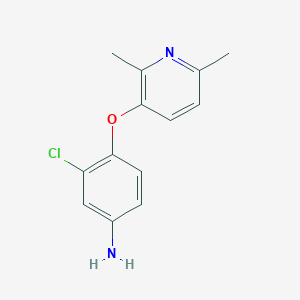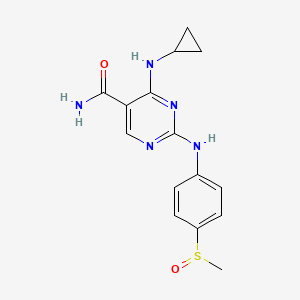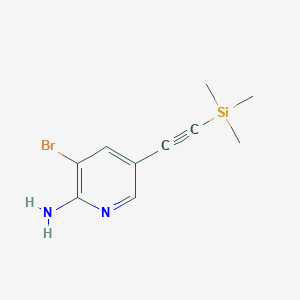
Cycloheptanecarboxylic acid, 2-amino-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloheptanecarboxylic acid, 2-amino-, trans- is an organic compound with the molecular formula C8H15NO2 It belongs to the class of amino acids and features a seven-membered cycloheptane ring with a carboxylic acid group and an amino group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cycloheptanecarboxylic acid, 2-amino-, trans- can be synthesized through several methods. One common method involves the oxidation of cycloheptanone using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) . Another method includes the palladium-catalyzed hydrocarboxylation of cycloheptene .
Industrial Production Methods: In industrial settings, the production of cycloheptanecarboxylic acid, 2-amino-, trans- often involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Cycloheptanecarboxylic acid, 2-amino-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming amides or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Acyl chlorides, alcohols, and amines under acidic or basic conditions.
Major Products:
Oxidation: Cycloheptanone, cycloheptanecarboxylic acid.
Reduction: Cycloheptanol.
Substitution: Amides, esters.
Wissenschaftliche Forschungsanwendungen
Cycloheptanecarboxylic acid, 2-amino-, trans- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological systems and as a precursor for biologically active compounds.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of cycloheptanecarboxylic acid, 2-amino-, trans- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Cyclopentanecarboxylic acid: A five-membered ring analog with similar chemical properties.
Cyclohexanecarboxylic acid: A six-membered ring analog used in similar applications.
Uniqueness: Cycloheptanecarboxylic acid, 2-amino-, trans- is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to its five- and six-membered ring analogs. This uniqueness makes it valuable in the synthesis of complex organic molecules and potential therapeutic agents.
Eigenschaften
CAS-Nummer |
42418-84-8 |
|---|---|
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
(1R,2R)-2-aminocycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c9-7-5-3-1-2-4-6(7)8(10)11/h6-7H,1-5,9H2,(H,10,11)/t6-,7-/m1/s1 |
InChI-Schlüssel |
QKYSUVFRBTZYIQ-RNFRBKRXSA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](CC1)N)C(=O)O |
Kanonische SMILES |
C1CCC(C(CC1)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethyl]sulfanyl-4,6-dimethylpyrimidine](/img/structure/B13873416.png)
![Methyl 2-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]acetate](/img/structure/B13873420.png)





![tert-butyl N-[2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13873448.png)



![N-[4-(piperidin-4-ylsulfamoyl)phenyl]acetamide](/img/structure/B13873462.png)

